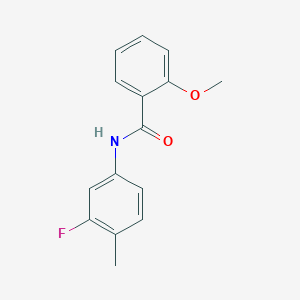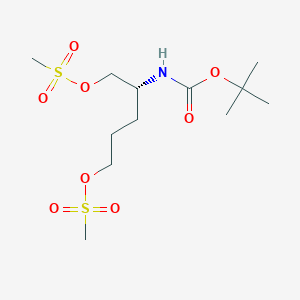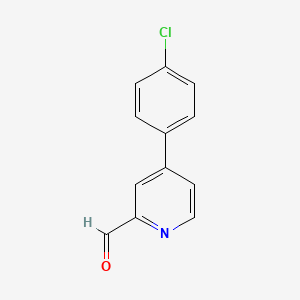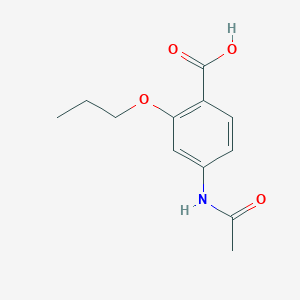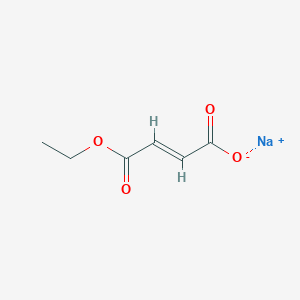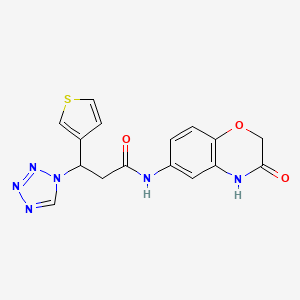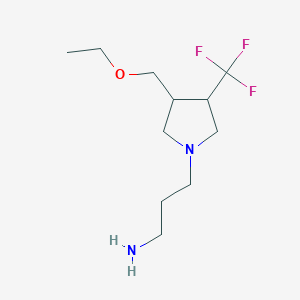
3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid is an organic compound that features a pyrazole ring substituted with a thiophene group and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the thiophene group and the propanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring. The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki–Miyaura coupling, which utilizes palladium catalysts and boronic acids
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene group to a thiol or the pyrazole ring to a pyrazoline.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
科学的研究の応用
3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials, including polymers and catalysts.
作用機序
The mechanism of action of 3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
3-(5-methyl-1H-pyrazol-4-yl)propanoic acid: Lacks the thiophene group, which may result in different chemical and biological properties.
3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid: Lacks the methyl group, which can affect its reactivity and interactions with biological targets.
Uniqueness
The presence of both the thiophene and methyl groups in 3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid contributes to its unique chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.
特性
分子式 |
C11H12N2O2S |
|---|---|
分子量 |
236.29 g/mol |
IUPAC名 |
3-(5-methyl-3-thiophen-2-yl-1H-pyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2S/c1-7-8(4-5-10(14)15)11(13-12-7)9-3-2-6-16-9/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
InChIキー |
URONYTDUNWMTIG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1)C2=CC=CS2)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



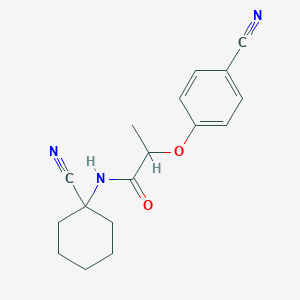
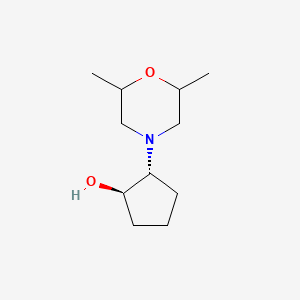
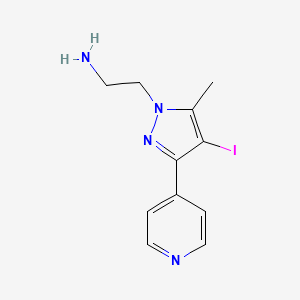
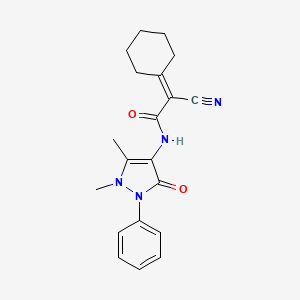
![4-Fluorophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13352338.png)
![7-Methyl-8-phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B13352342.png)
